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Compound of Interest

Compound Name:
trans-2-(4-

Methylthiophenyl)cyclohexanol

Cat. No.: B13402521

Get Quote

In the landscape of drug discovery and organic synthesis, certain molecular frameworks appear

with remarkable frequency due to their favorable chemical and biological properties. The 2-

arylcyclohexanol core is one such "privileged structure." These compounds serve as valuable

chiral auxiliaries, leveraging their rigid chair-like conformation to direct the stereochemical

outcome of reactions[1]. Furthermore, the cyclohexanone skeleton, the direct precursor to

cyclohexanols, is a core structure in numerous natural products and pharmaceutical drugs,

including those with applications in treating Alzheimer's disease[2]. Derivatives of cyclohexanol

have been investigated as potent enhancers for the percutaneous absorption of active

pharmaceutical ingredients, demonstrating their utility in advanced drug delivery systems[3][4].

The subject of this guide, trans-2-(4-Methylthiophenyl)cyclohexanol, combines this

important scaffold with a 4-methylthiophenyl (thioanisole) moiety. Sulfur-containing functional

groups are of particular interest in medicinal chemistry; thioethers can participate in various

biological processes and are often incorporated into molecules to modulate properties like

lipophilicity and metabolic stability or to impart specific biological activities, such as antioxidant

effects[5][6]. This guide serves as a technical resource for researchers looking to synthesize,

characterize, and utilize this compound or its derivatives.
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Chemical Identity and Structure
Nomenclature and CAS Number

Systematic Name:trans-2-(4-(Methylthio)phenyl)cyclohexan-1-ol

Common Synonyms:trans-2-(4-Thioanisyl)cyclohexanol

Molecular Formula: C₁₃H₁₈OS

Molecular Weight: 222.35 g/mol

A specific CAS (Chemical Abstracts Service) registry number for trans-2-(4-
Methylthiophenyl)cyclohexanol is not readily found in major chemical databases. This

suggests it is primarily an intermediate rather than a commercial end-product. However, its

direct synthetic precursor, 2-(Methylthio)cyclohexanone, is well-documented with CAS Number:

52190-35-9[7].

Structural Elucidation and Stereochemistry
The designation "trans" is critical, defining the relative stereochemistry of the two substituents

on the cyclohexane ring. It indicates that the C1-hydroxyl (-OH) group and the C2-aryl (-

C₆H₄SCH₃) group are on opposite faces of the ring.

In its lowest energy state, the molecule will adopt a chair conformation. The bulky 4-

methylthiophenyl group and the hydroxyl group will preferentially occupy equatorial positions to

minimize steric strain (1,2-diaxial interactions), leading to the thermodynamically most stable

conformer. This defined stereochemical and conformational arrangement is key to its utility and

predictable behavior in both chemical reactions and biological systems.

Synthesis and Manufacturing
The synthesis of trans-2-(4-Methylthiophenyl)cyclohexanol can be approached through

several logical and reliable pathways. The choice of method depends on available starting

materials, desired scale, and stereochemical purity requirements.

Retrosynthetic Analysis
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A logical retrosynthetic analysis points to two primary precursor types: a functionalized

cyclohexanone or cyclohexene oxide.

Route A: Stereoselective Reduction Route B: Epoxide Ring-Opening

trans-2-(4-Methylthiophenyl)cyclohexanol

2-(4-Methylthiophenyl)cyclohexanone
(CAS: 52190-35-9)

Reduction

Cyclohexene Oxide 4-Methylthiophenyl
Nucleophile

Click to download full resolution via product page

Caption: Retrosynthetic pathways to the target compound.

Protocol 1: Stereoselective Reduction of 2-(4-
Methylthiophenyl)cyclohexanone
This is the most direct approach, relying on the reduction of the corresponding ketone. The

stereochemical outcome (cis vs. trans) is governed by the reaction conditions, primarily the

steric bulk of the hydride reagent.

Principle of Stereocontrol: Reduction of substituted cyclohexanones can proceed via two

pathways: axial attack to yield an equatorial alcohol, or equatorial attack to yield an axial

alcohol. For a bulky hydride reagent, equatorial attack is sterically hindered, favoring axial

attack and leading to the equatorial alcohol. Since the C2-aryl group is also equatorial, this

results in the desired trans product. Conversely, small hydride reagents can favor equatorial

attack.

Step-by-Step Protocol:

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer,

thermometer, and nitrogen inlet, dissolve 2-(4-Methylthiophenyl)cyclohexanone (1.0 eq) in
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anhydrous tetrahydrofuran (THF) or methanol (approx. 0.1 M concentration).

Inert Atmosphere: Purge the flask with dry nitrogen or argon and cool the solution to 0 °C in

an ice bath.

Reagent Addition: Slowly add a solution or slurry of a sterically hindered reducing agent such

as Lithium tri-sec-butylborohydride (L-Selectride®) (1.1 eq) in THF. The slow addition is

crucial to control the reaction temperature. For a less selective but simpler alternative,

Sodium borohydride (NaBH₄) can be used, often yielding a mixture of diastereomers that

may require chromatographic separation.

Reaction: Allow the mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature

and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Quenching: Once the starting material is consumed, cool the flask back to 0 °C and

cautiously quench the reaction by the slow, dropwise addition of water, followed by 1 M HCl

(aq) until the solution is neutral or slightly acidic.

Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous

layer three times with ethyl acetate or diethyl ether. Combine the organic layers.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude

product can be purified by flash column chromatography on silica gel to isolate the trans

isomer.

Protocol 2: Ring-Opening of Cyclohexene Oxide
This method builds the 1,2-disubstituted pattern with inherent trans stereochemistry due to the

required anti-periplanar (Sₙ2-type) attack of the nucleophile on the epoxide ring.

Step-by-Step Protocol:

Nucleophile Preparation: Prepare a Gilman reagent (a lithium diorganocuprate) for its high

efficacy in epoxide opening. In a flame-dried flask under nitrogen, add copper(I) iodide (CuI)

(0.5 eq) to anhydrous THF. Cool to -78 °C (dry ice/acetone bath). Slowly add a solution of 4-
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methylthiophenyllithium (prepared from 4-bromo-thioanisole and n-butyllithium) (1.0 eq). Stir

for 30 minutes to form the lithium bis(4-methylthiophenyl)cuprate.

Epoxide Addition: To the cooled cuprate solution, add a solution of cyclohexene oxide (1.0

eq) in THF dropwise.

Reaction: Maintain the reaction at low temperature (-40 °C to 0 °C) and stir for several hours

until TLC analysis indicates the consumption of the epoxide.

Quenching: Quench the reaction by slowly adding a saturated aqueous solution of

ammonium chloride (NH₄Cl).

Workup and Extraction: Allow the mixture to warm to room temperature. Filter through a pad

of Celite® to remove copper salts. Extract the filtrate multiple times with ethyl acetate.

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and

concentrate in vacuo. Purify the resulting crude alcohol by flash chromatography.

Protocol 1

Protocol 2

2-(4-MeS-Ph)-cyclohexanone Reduction
(e.g., L-Selectride) Workup & Purification

Final Product

Cyclohexene Oxide Cuprate Addition
(Sₙ2 Ring Opening)

Workup & Purification

Click to download full resolution via product page

Caption: Experimental workflows for synthesis.

Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the identity and stereochemistry of the final

product. The following data are predicted based on known spectral properties of alcohols and
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aryl-substituted cyclohexanes[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is particularly powerful for confirming the trans stereochemistry through

analysis of the coupling constants for the proton at C1 (the carbinol proton). In the stable

diaxial conformation, this proton would be axial, leading to large (8-12 Hz) diaxial coupling

constants with the adjacent axial protons on C2 and C6. In the more stable diequatorial

conformation, the C1 proton is axial, showing large diaxial couplings to the axial protons on C2

and C6.
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Data Type
Predicted Chemical Shift (δ,

ppm)
Key Features and Rationale

¹H NMR
7.20-7.40 (d, 2H), 7.10-7.25 (d,

2H)

Aromatic protons of the 1,4-

disubstituted phenyl ring.

3.60-3.80 (m, 1H)

Carbinol proton (-CH-OH). Its

multiplicity and coupling

constants are diagnostic for

stereochemistry.

2.45 (s, 3H)
Methyl protons of the thioether

(-SCH₃) group.

1.20-2.20 (m, 9H)
Cyclohexyl ring protons,

including the proton at C2.

¹³C NMR 135-145
Aromatic quaternary carbons

(C-ipso and C-S).

125-135 Aromatic CH carbons.

70-80

Carbinol carbon (C-OH),

deshielded by the oxygen

atom[8].

45-55
C2 carbon, attached to the

aromatic ring.

20-40
Remaining cyclohexyl CH₂

carbons.

~15
Methyl carbon of the thioether

group.

Infrared (IR) Spectroscopy
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Functional Group Predicted Absorption (cm⁻¹) Appearance

O-H (Alcohol) 3600 - 3200
Strong, Broad (due to

hydrogen bonding)[8]

C-H (sp³) 3000 - 2850 Medium-Strong

C-H (sp²) 3100 - 3000 Weak

C=C (Aromatic) 1600 & 1475 Medium, Sharp

C-O (Alcohol) 1100 - 1000 Strong, Sharp[8]

Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight. Key fragmentation patterns

expected for this structure include:

Molecular Ion (M⁺): A peak at m/z = 222.

Loss of Water (M-18): A significant peak at m/z = 204, characteristic of alcohols.

Alpha-Cleavage: Fragmentation adjacent to the oxygen or the aromatic ring.

Benzylic-type Cleavage: Cleavage of the C1-C2 bond to give fragments related to the stable

aryl-substituted cation.

Applications in Drug Development
The structure of trans-2-(4-Methylthiophenyl)cyclohexanol suggests several potential

applications relevant to pharmaceutical research and development.

Role as a Pharmaceutical Intermediate
The molecule is an ideal building block. The hydroxyl group can be used as a handle for further

functionalization (e.g., esterification, etherification, or conversion to a leaving group for

substitution reactions). The thioether can be selectively oxidized to a sulfoxide or sulfone,

which dramatically alters the polarity, solubility, and hydrogen-bonding capabilities of the
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molecule, providing a route to a library of analogues for structure-activity relationship (SAR)

studies.

Potential as a Percutaneous Absorption Enhancer
L-menthol and its synthetic cyclohexanol derivatives have been extensively studied as

enhancers that increase the penetration of drugs through the skin[3]. Studies have shown that

the lipophilicity (logP) and steric properties of these enhancers are critical to their performance

and that a parabolic relationship often exists between these properties and enhancement

activity[3][4]. trans-2-(4-Methylthiophenyl)cyclohexanol, with its significant lipophilic

character from the aryl and thioether groups, fits the profile of a potential absorption enhancer

for transdermal drug delivery systems.
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Mechanism of Action

trans-2-(4-MeS-Ph)-cyclohexanol
(Enhancer)

Disruption of
Lipid Bilayer

Partitioning into SC

Topical API
(e.g., Ketoprofen)

Stratum Corneum
(Lipid Barrier)

Low Flux

Creation of
Hydrophilic Channels

Viable Epidermis

Increased Fluidity

Increased Drug Flux

Click to download full resolution via product page

Caption: Conceptual role as a percutaneous absorption enhancer.

Biological Activity of the Thioether Moiety
Thioethers and their oxidized derivatives (sulfoxides, sulfones) are present in a wide array of

pharmacologically active compounds. The sulfur atom can act as a hydrogen bond acceptor

and its presence significantly influences the molecule's electronic and steric profile.

Furthermore, thioether-containing phenolic compounds have been investigated for their

antioxidant properties, where they can act as radical scavengers[5]. While the target molecule
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lacks a phenolic hydroxyl, the thioether itself contributes to a chemical profile that warrants

investigation for various biological activities.

Conclusion
trans-2-(4-Methylthiophenyl)cyclohexanol represents a confluence of a structurally

important synthetic scaffold and a functionally relevant chemical moiety. Although not a

common chemical commodity, its synthesis is achievable through well-established,

stereocontrolled organic chemistry protocols. This guide provides the necessary foundational

knowledge for its preparation via ketone reduction or epoxide ring-opening, its characterization

using standard spectroscopic techniques, and a clear rationale for its potential applications in

drug development. For researchers engaged in the synthesis of novel chemical entities or the

development of advanced drug delivery systems, this molecule serves as a valuable and

versatile platform.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 14 Tech Support

https://en.wikipedia.org/wiki/Trans-2-Phenyl-1-cyclohexanol
https://www.beilstein-journals.org/bjoc/articles/20/177
https://www.beilstein-journals.org/bjoc/articles/20/177
https://www.beilstein-journals.org/bjoc/articles/20/177
https://pubmed.ncbi.nlm.nih.gov/10767568/
https://pubmed.ncbi.nlm.nih.gov/10767568/
https://pubmed.ncbi.nlm.nih.gov/11165080/
https://pubmed.ncbi.nlm.nih.gov/11165080/
https://pubmed.ncbi.nlm.nih.gov/11165080/
https://www.mdpi.com/1420-3049/27/10/3169
https://www.mdpi.com/1420-3049/27/10/3169
https://pdfs.semanticscholar.org/c67f/8eb44bb516c1078d1b4724a713ab70575964.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/4245199
https://pubchem.ncbi.nlm.nih.gov/compound/4245199
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols
https://www.benchchem.com/product/b13402521/docs#introduction-the-2-arylcyclohexanol-privileged-structure
https://www.benchchem.com/product/b13402521/docs#introduction-the-2-arylcyclohexanol-privileged-structure
https://www.benchchem.com/product/b13402521/docs#introduction-the-2-arylcyclohexanol-privileged-structure
https://www.benchchem.com/product/b13402521/docs#introduction-the-2-arylcyclohexanol-privileged-structure
https://www.benchchem.com/product/b13402521?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13402521?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13402521?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

